
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tetrahydrothiopyran ring substituted with a thienyl group. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thienyl group. The final step involves the formation of the piperidine ring and its subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Methyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
- 1-[4-(4-Ethyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
Uniqueness
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both a thienyl group and a tetrahydrothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
21602-61-9 |
|---|---|
Molecular Formula |
C14H22ClNS2 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
1-(4-thiophen-2-ylthian-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NS2.ClH/c1-2-8-15(9-3-1)14(6-11-16-12-7-14)13-5-4-10-17-13;/h4-5,10H,1-3,6-9,11-12H2;1H |
InChI Key |
ZGMWRDZBBNGZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCSCC2)C3=CC=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



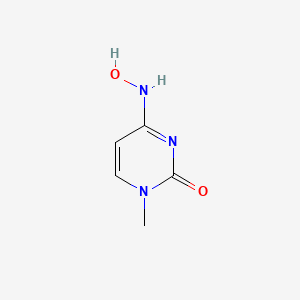

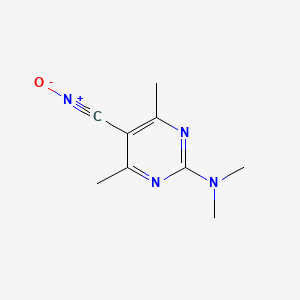
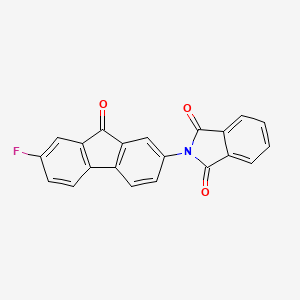

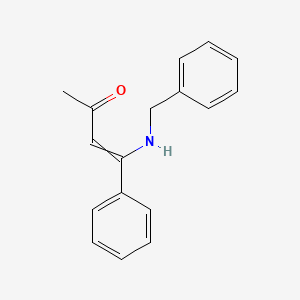

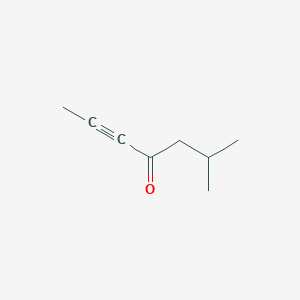
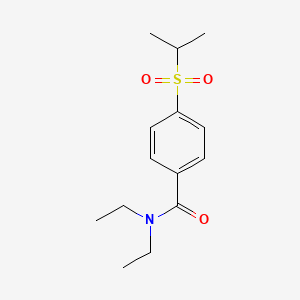
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)



